

Co-crystallization of Lufotrelvir with 3CL Protease: Application Notes and Protocols

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Compound of Interest

Compound Name: Lufotrelvir

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Introduction

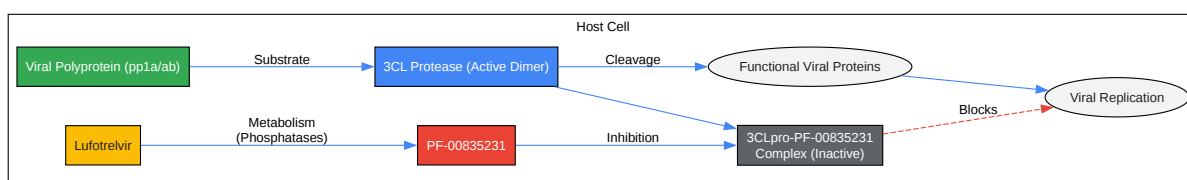
Lufotrelvir (PF-07304814) is a phosphate prodrug that is converted in vivo to its active metabolite, PF-00835231, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Mpro).[1][2] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapies.[3] Co-crystallization of 3CLpro with its inhibitors is a crucial technique in structural biology and drug discovery, providing high-resolution insights into the inhibitor's binding mode and mechanism of action. This data is invaluable for the rational design and optimization of more effective antiviral agents.[3]

These application notes provide detailed protocols and supporting data for the co-crystallization of the active form of **Lufotrelvir**, PF-00835231, with SARS-CoV-2 3CL protease.

Mechanism of Action of Lufotrelvir and Inhibition of 3CL Protease

Lufotrelvir is administered as a phosphate prodrug to enhance its solubility and bioavailability.[1] In the body, it is rapidly metabolized by phosphatases to yield the active compound, PF-00835231.[2] PF-00835231 is a competitive inhibitor of the 3CL protease. The 3CL protease is a cysteine protease that functions as a homodimer and is responsible for cleaving the viral

polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins that are essential for viral replication and transcription. PF-00835231 binds to the active site of the 3CL protease, preventing the processing of the polyproteins and thereby halting viral replication.[1]



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Caption: Mechanism of **Lufotrelvir** action.

Quantitative Data

The following tables summarize key quantitative data for **Lufotrelvir** and its active metabolite, PF-00835231.

Table 1: Inhibitory Activity of **Lufotrelvir** and PF-00835231

Compound	Target	Assay	Value	Reference
Lufotrelvir (PF-07304814)	SARS-CoV-2 3CLpro	Ki	174 nM	[4] [5]
PF-00835231	SARS-CoV-2 3CLpro	IC50	0.27 nM - 8 nM	[6] [7]
PF-00835231	SARS-CoV-1 3CLpro	IC50	4 nM	[7]
PF-00835231	Various Coronaviruses 3CLpro	Ki	30 pM - 4 nM	[6]

Table 2: Antiviral Activity of PF-00835231

Virus	Cell Line	Assay	EC50	Reference
SARS-CoV-2	VeroE6-enACE2	CPE	39.7 μ M	[3]
SARS-CoV-2	VeroE6-EGFP	CPE	88.9 μ M	[3]
Multiple Coronaviruses	Various	Cell-based	40 nM - 5 μ M	[6]

Table 3: Crystallographic Data for PF-00835231 in Complex with SARS-CoV-2 3CLpro

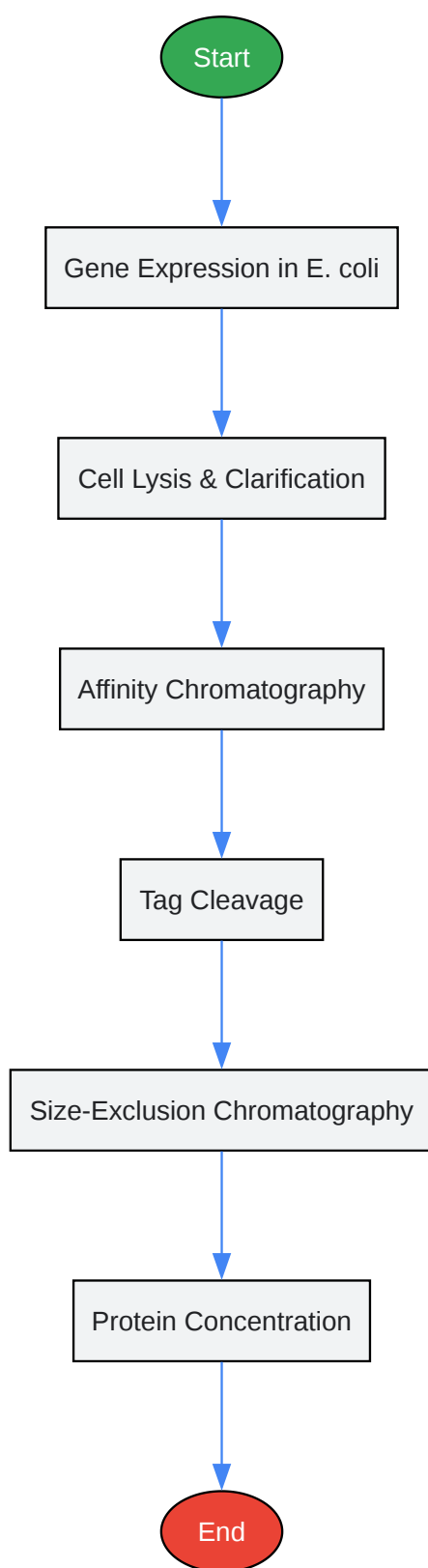
PDB ID	Resolution (Å)	Space Group	Reference
6XHM	2.21	C2	[8]

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 3CL Protease

This protocol is adapted from established methods for producing highly pure and active 3CL protease for crystallographic studies.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Gene Expression: a. The gene for SARS-CoV-2 3CLpro is typically cloned into an expression vector (e.g., pGEX or pET-based vectors) with a cleavable affinity tag (e.g., GST-tag or His-tag) for purification. b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and continue to grow the cells at a lower temperature (e.g., 16-20°C) overnight.
2. Cell Lysis and Lysate Clarification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 30-60 minutes at 4°C.
3. Affinity Chromatography: a. Load the clarified supernatant onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein) pre-equilibrated with lysis buffer. b. Wash the column extensively with wash buffer (lysis buffer with a lower concentration of imidazole for His-tagged proteins) to remove non-specifically bound proteins. c. Elute the tagged 3CLpro using an elution buffer (e.g., lysis buffer containing 10-20 mM reduced glutathione for GST-tagged protein or a high concentration of imidazole for His-tagged protein).
4. Tag Cleavage: a. Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 7.0, 200 mM NaCl, 1 mM DTT, 1 mM EDTA). b. Add a specific protease (e.g., PreScission Protease for GST-tags or TEV protease for some His-tags) to the protein solution and incubate at 4°C overnight to cleave the affinity tag.
5. Further Purification (Size-Exclusion Chromatography): a. To separate the cleaved 3CLpro from the tag and the protease used for cleavage, perform a second affinity chromatography step (optional) or proceed directly to size-exclusion chromatography. b. Load the protein solution onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). c. Collect the fractions containing pure, monomeric 3CLpro. d. Concentrate the purified protein to a final concentration of approximately 10 mg/mL for crystallization trials.



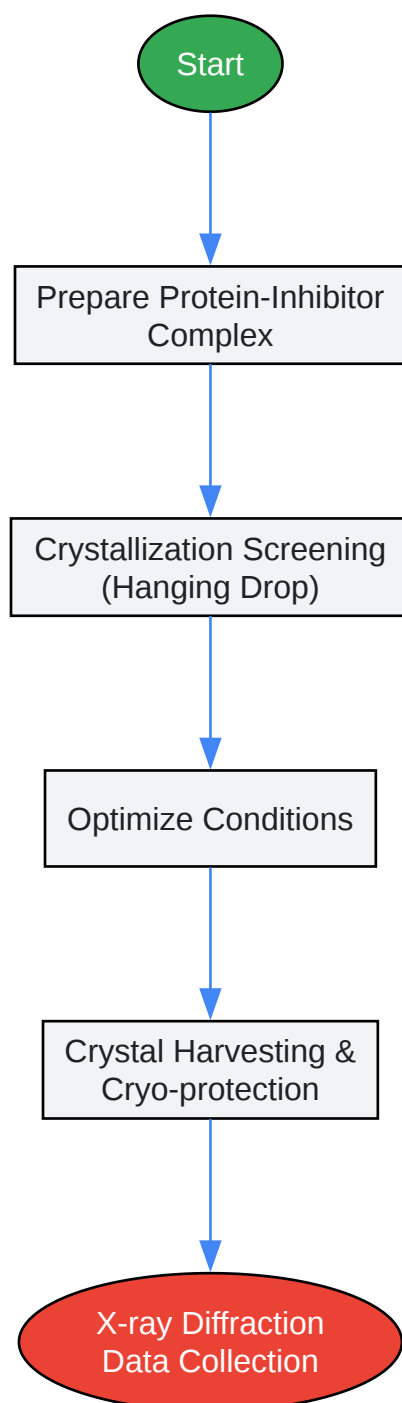
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Caption: 3CL Protease Purification Workflow.

Protocol 2: Co-crystallization of 3CL Protease with PF-00835231

This protocol outlines the steps for co-crystallizing the purified 3CL protease with its inhibitor PF-00835231 using the hanging drop vapor diffusion method.[\[8\]](#)[\[12\]](#)[\[13\]](#)

- 1. Preparation of the Protein-Inhibitor Complex:** a. Dilute the purified and concentrated 3CL protease to 10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). b. Prepare a stock solution of PF-00835231 in a suitable solvent such as DMSO. c. Incubate the 3CL protease with PF-00835231 at a 1:5 molar ratio (protease:inhibitor) on ice for at least 30 minutes to allow for complex formation.
- 2. Crystallization Screening:** a. Use commercially available or custom-made crystallization screens to identify initial crystallization conditions. b. The hanging drop vapor diffusion method is commonly used. c. In a 24-well crystallization plate, pipette 500 μ L of the reservoir solution (crystallization screen condition) into each well. d. On a siliconized glass coverslip, mix 1-2 μ L of the protein-inhibitor complex with 1-2 μ L of the reservoir solution. e. Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system for vapor diffusion. f. Incubate the plates at a constant temperature, typically 18-20°C.
- 3. Optimization of Crystallization Conditions:** a. Monitor the drops for crystal growth over several days to weeks. b. Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality. c. A published successful crystallization condition for the SARS-CoV-2 Mpro-PF-00835231 complex is 0.1 M HEPES sodium (pH 7.5), 10% v/v 2-propanol, and 20% w/v PEG 4000.[\[8\]](#)
- 4. Crystal Harvesting and Cryo-protection:** a. Once crystals of suitable size and quality have grown, carefully harvest them using a cryo-loop. b. Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol. c. Flash-cool the crystal by plunging it into liquid nitrogen. d. Store the frozen crystals in liquid nitrogen until data collection.



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Caption: Co-crystallization Workflow.

Conclusion

The co-crystallization of **Lufotrelvir**'s active form, PF-00835231, with the SARS-CoV-2 3CL protease is a powerful technique for understanding the molecular basis of its inhibitory activity. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of antiviral drug discovery. Successful execution of these methods will enable the high-resolution structural determination of the enzyme-inhibitor complex, which is essential for the structure-based design of next-generation therapeutics against coronaviruses.

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